

Spectroscopic and Spectrometric Characterization of Glycyl-DL-phenylalanine: A Technical Guide

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Compound of Interest

Compound Name: **Glycyl-DL-phenylalanine**

Cat. No.: **B1329699**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the dipeptide **Glycyl-DL-phenylalanine**. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available data in a structured format for ease of comparison and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of **Glycyl-DL-phenylalanine** in solution. Both ^1H and ^{13}C NMR provide detailed information about the chemical environment of the constituent atoms.

Data Presentation

Table 1: ^1H NMR Spectroscopic Data for **Glycyl-DL-phenylalanine**

Protons	Chemical Shift (δ) ppm	Multiplicity
Phenyl H	7.20 - 7.35	m
α -H (Phe)	4.65	t
α -H ₂ (Gly)	3.80	s
β -H ₂ (Phe)	3.10	d

Source: Spectral data sourced from publicly available databases. Actual chemical shifts can vary based on solvent and experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data for **Glycyl-DL-phenylalanine**[\[1\]](#)

Carbon Atom	Chemical Shift (δ) ppm
C=O (Amide)	~175
C=O (Carboxyl)	~172
C (Phenyl, C1')	~137
C (Phenyl, C2', C6')	~129
C (Phenyl, C3', C5')	~128
C (Phenyl, C4')	~127
α -C (Phe)	~55
α -C (Gly)	~43
β -C (Phe)	~38

Source: Spectral data sourced from publicly available databases. Actual chemical shifts can vary based on solvent and experimental conditions.

Experimental Protocol

A general protocol for obtaining NMR spectra of a dipeptide like **Glycyl-DL-phenylalanine** is as follows:

- Sample Preparation:

- Dissolve approximately 5-10 mg of **Glycyl-DL-phenylalanine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical and will affect the chemical shifts. D₂O is commonly used for peptides.
- Vortex the sample until the dipeptide is fully dissolved.
- Transfer the solution to a standard 5 mm NMR tube.

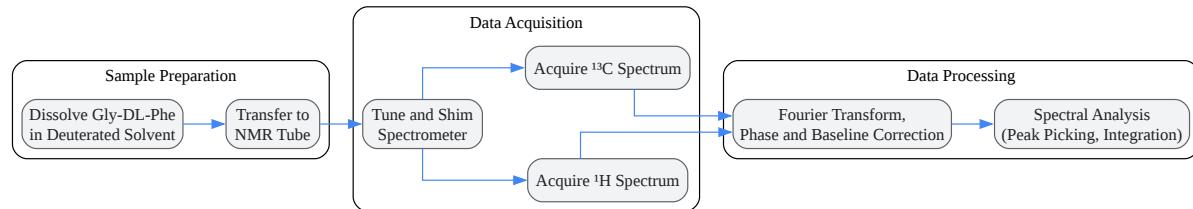
- Instrument Setup:

- The NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.
- The instrument should be properly tuned and shimmed for the specific solvent and sample.

- Data Acquisition:

- ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
- ¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Visualization



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A simplified workflow for acquiring NMR spectroscopic data.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in **Glycyl-DL-phenylalanine**, providing insights into its molecular structure and bonding.

Data Presentation

Table 3: Characteristic IR Absorption Bands for **Glycyl-DL-phenylalanine**

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch (Amine)	3400 - 3200	Broad peak, indicates hydrogen bonding
C-H Stretch (Aromatic)	3100 - 3000	Sharp, multiple peaks
C-H Stretch (Aliphatic)	3000 - 2850	Sharp peaks
C=O Stretch (Carboxyl)	1750 - 1700	Strong, sharp peak
Amide I (C=O Stretch)	1680 - 1630	Strong, sharp peak
Amide II (N-H Bend)	1550 - 1500	Medium to strong peak
C=C Stretch (Aromatic)	1600 - 1450	Multiple, variable intensity peaks

Source: Data is based on the vibrational analysis of Glycyl-L-phenylalanine and general values for peptides.[\[2\]](#) The DL-form is expected to have a nearly identical IR spectrum.

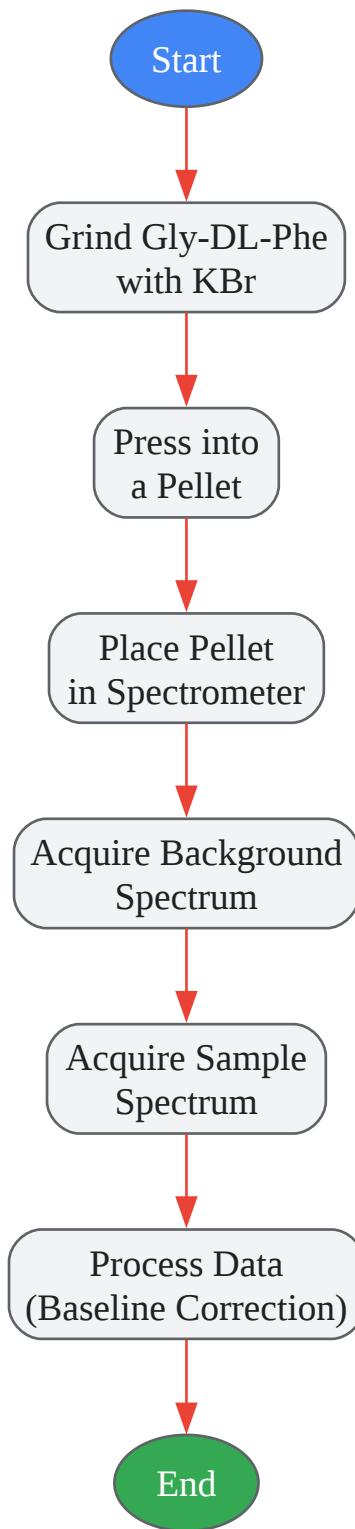
Experimental Protocol

A common method for preparing solid samples for IR analysis is the KBr pellet technique:

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **Glycyl-DL-phenylalanine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
 - Place a portion of the mixture into a pellet press die.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Instrument Setup:
 - Place the KBr pellet in the sample holder of an FTIR spectrometer.

- The instrument should be purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Visualization



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Workflow for solid-state IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of **Glycyl-DL-phenylalanine** and can provide structural information through fragmentation analysis.

Data Presentation

Table 4: Mass Spectrometry Data for **Glycyl-DL-phenylalanine**[1]

Ion	m/z (Observed)	Technique
$[\text{M}+\text{H}]^+$	223.1077	ESI-MS/MS
$[\text{M}-\text{H}]^-$	221.2	LC-ESI-IT
Molecular Ion (EI)	222	GC-MS

Source: PubChem.[1] The observed m/z values correspond to the protonated, deprotonated, and molecular ions of **Glycyl-DL-phenylalanine**.

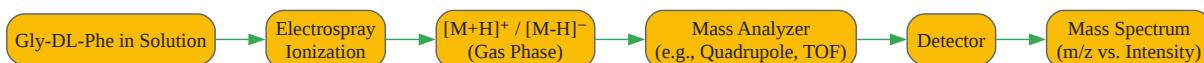
Experimental Protocol

A general protocol for Electrospray Ionization (ESI) Mass Spectrometry is as follows:

- Sample Preparation:
 - Prepare a dilute solution of **Glycyl-DL-phenylalanine** (typically 1-10 $\mu\text{g}/\text{mL}$) in a solvent system compatible with ESI, such as a mixture of water and a volatile organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) for positive ion mode or base (e.g., 0.1% ammonium hydroxide) for negative ion mode.
- Instrument Setup:
 - The sample solution is introduced into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
 - Key ESI source parameters to optimize include the capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature.

- Data Acquisition:
 - Acquire the mass spectrum in either positive or negative ion mode.
 - For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion of interest (e.g., $[M+H]^+$) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization



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Logical flow of an Electrospray Ionization Mass Spectrometry experiment.

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References

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- 2. Structural and vibrational analysis of glycyl-L-phenylalanine and phase transition under high-pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
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